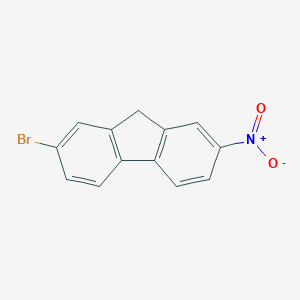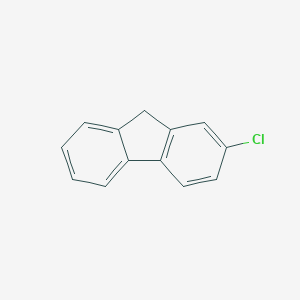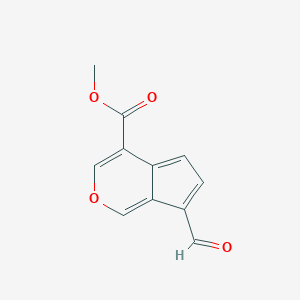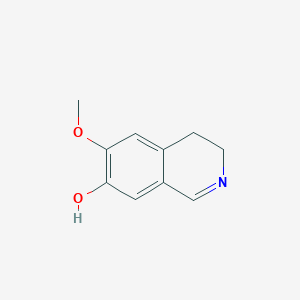
2,3-Dibromopropyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropyl dihydrogen phosphate (DBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a phosphorus-containing compound that is widely used as a flame retardant, plasticizer, and pesticide.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate is not fully understood. However, it is believed that 2,3-Dibromopropyl dihydrogen phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system.
Biochemical and Physiological Effects
2,3-Dibromopropyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,3-Dibromopropyl dihydrogen phosphate has been shown to cause neurotoxicity, reproductive toxicity, and developmental toxicity. 2,3-Dibromopropyl dihydrogen phosphate has also been shown to have endocrine-disrupting effects, which can lead to adverse effects on the reproductive and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dibromopropyl dihydrogen phosphate has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on 2,3-Dibromopropyl dihydrogen phosphate. One direction is to investigate the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a flame retardant in other materials, such as textiles and building materials. Another direction is to explore the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a plasticizer in biodegradable plastics. Additionally, further research is needed to understand the mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate and its potential effects on human health and the environment.
Conclusion
In conclusion, 2,3-Dibromopropyl dihydrogen phosphate is a chemical compound that has potential applications in various fields, including flame retardants, plasticizers, and pesticides. 2,3-Dibromopropyl dihydrogen phosphate has a well-established synthesis method and has been extensively studied for its scientific research application. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination. Further research is needed to fully understand the potential uses and risks associated with 2,3-Dibromopropyl dihydrogen phosphate.
Métodos De Síntesis
2,3-Dibromopropyl dihydrogen phosphate can be synthesized through the reaction between 2,3-dibromopropanol and phosphorus oxychloride. The reaction mechanism involves the substitution of the hydroxyl group in 2,3-dibromopropanol with the phosphate group in phosphorus oxychloride. The resulting product is then hydrolyzed to yield 2,3-Dibromopropyl dihydrogen phosphate.
Aplicaciones Científicas De Investigación
2,3-Dibromopropyl dihydrogen phosphate has been extensively studied for its potential applications in various fields. In the field of flame retardants, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in reducing the flammability of polyurethane foam and other materials. In the field of plasticizers, 2,3-Dibromopropyl dihydrogen phosphate has been used to improve the flexibility and durability of plastics. In the field of pesticides, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in controlling pests such as mosquitoes and ticks.
Propiedades
Número CAS |
5324-12-9 |
|---|---|
Nombre del producto |
2,3-Dibromopropyl dihydrogen phosphate |
Fórmula molecular |
C3H7Br2O4P |
Peso molecular |
297.87 g/mol |
Nombre IUPAC |
2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
Clave InChI |
GMAAWZONVLTAMA-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)OP(=O)(O)O |
SMILES canónico |
C(C(CBr)Br)OP(=O)(O)O |
Otros números CAS |
5324-12-9 |
Números CAS relacionados |
43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |
Sinónimos |
2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
